Synthesis Yield Comparison: 3-Bromo-2-fluoroaniline vs. Related Intermediates
The synthesis of 3-Bromo-2-fluoroaniline from its nitro precursor can be achieved with high efficiency, a key factor for cost-effective procurement. A documented method using tin(II) chloride reduction in dioxane under inert atmosphere achieves a 95% yield for this specific compound . This is a quantitative benchmark that procurement teams can use when evaluating supplier claims or comparing synthetic routes against less efficient processes for other halogenated aniline regioisomers, where yields may vary significantly based on substitution pattern.
| Evidence Dimension | Synthesis Yield from Nitro Precursor |
|---|---|
| Target Compound Data | 95% |
| Comparator Or Baseline | Varies by regioisomer and method; no direct head-to-head yield comparison found for a single standard method. |
| Quantified Difference | High reported yield for this specific isomer |
| Conditions | Reduction of 3-bromo-2-fluoronitrobenzene with tin(II) chloride in dioxane under argon. |
Why This Matters
A high synthetic yield directly correlates to lower production costs and higher material availability for procurement.
